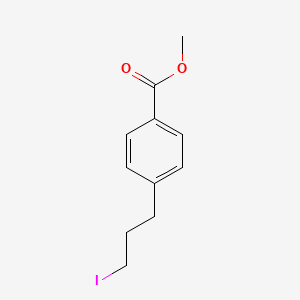
Methyl 4-(3-iodopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-iodopropyl)benzoate is an organic compound with the molecular formula C11H13IO2. It is an ester derivative of benzoic acid, where the ester group is substituted with a 3-iodopropyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(3-iodopropyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(3-iodopropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-iodopropyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Substitution: Products such as 4-(3-aminopropyl)benzoate or 4-(3-thiocyanatopropyl)benzoate.
Reduction: 4-(3-iodopropyl)benzyl alcohol.
Oxidation: 4-(3-iodopropyl)benzoic acid.
Applications De Recherche Scientifique
Methyl 4-(3-iodopropyl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Nucleophilic Attack: The iodine atom in the 3-iodopropyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
Methyl 4-(3-iodopropyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of iodine.
Methyl 4-iodobenzoate: Lacks the 3-propyl chain, making it less versatile in certain synthetic applications.
Methyl 4-(3-chloropropyl)benzoate:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
methyl 4-(3-iodopropyl)benzoate |
InChI |
InChI=1S/C11H13IO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 |
Clé InChI |
LZBFGUOKEIONOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)
![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
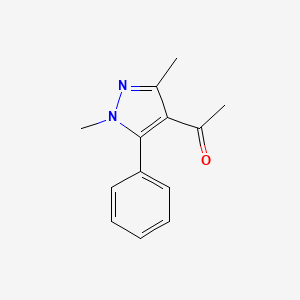
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)


![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)
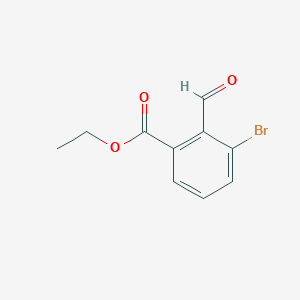
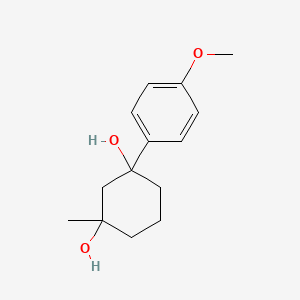

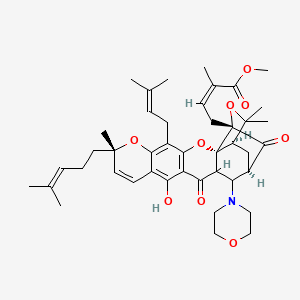
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)
